molecular formula C28H18N4O5 B5074695 4-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid

4-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid

Cat. No.: B5074695
M. Wt: 490.5 g/mol
InChI Key: GPGOHARTAODFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid is a complex organic molecule that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenyldiazenyl group and the isoindole moiety makes it an interesting subject for research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Isoindole Moiety: The isoindole structure can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Phenyldiazenyl Group: The phenyldiazenyl group can be introduced via a diazotization reaction, where aniline is treated with nitrous acid to form the diazonium salt, which is then coupled with a suitable aromatic compound.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the synthesized isoindole derivative with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may reduce the azo group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic nature allows it to be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used to study the effects of azo and isoindole groups on biological systems, potentially leading to new insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 4-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The phenyldiazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The isoindole moiety may bind to specific proteins or enzymes, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

4-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid: can be compared with other similar compounds, such as:

    This compound: This compound shares the isoindole and phenyldiazenyl groups but may differ in the substituents on the aromatic rings.

    This compound: Similar in structure but with variations in the functional groups attached to the core structure.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[1,3-dioxo-2-(4-phenyldiazenylphenyl)isoindole-5-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N4O5/c33-25(29-19-9-6-17(7-10-19)28(36)37)18-8-15-23-24(16-18)27(35)32(26(23)34)22-13-11-21(12-14-22)31-30-20-4-2-1-3-5-20/h1-16H,(H,29,33)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGOHARTAODFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201038462
Record name Benzoic acid, 4-[[[2,3-dihydro-1,3-dioxo-2-[4-(2-phenyldiazenyl)phenyl]-1H-isoindol-5-yl]carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201038462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418785-69-0
Record name Benzoic acid, 4-[[[2,3-dihydro-1,3-dioxo-2-[4-(2-phenyldiazenyl)phenyl]-1H-isoindol-5-yl]carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201038462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.